molecular formula C20H17N7O3 B11333070 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11333070
M. Wt: 403.4 g/mol
InChI Key: KTNFKLVVAQRSNG-UHFFFAOYSA-N
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Description

The compound 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich polycyclic heteroaromatic system featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo) and two methoxyphenyl substituents at positions 8 and 10. The complex ring system incorporates fused azole and aromatic rings, with a ketone group at position 12. Its structural uniqueness lies in the combination of high nitrogen content, stereoelectronic effects from methoxy groups, and conformational rigidity due to the fused ring system.

Properties

Molecular Formula

C20H17N7O3

Molecular Weight

403.4 g/mol

IUPAC Name

8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H17N7O3/c1-29-12-7-5-6-11(10-12)16-15-17(19(28)23-22-16)21-20-24-25-26-27(20)18(15)13-8-3-4-9-14(13)30-2/h3-10,18H,1-2H3,(H,23,28)(H,21,24,26)

InChI Key

KTNFKLVVAQRSNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Core Structure: The initial step often involves the construction of the tricyclic core through cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Final Cyclization and Purification: The final step involves cyclization to form the heptazatricyclic structure, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride (NaH) can be used to replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting pharmacological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and tricyclic structure may allow it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Structural Features Substituent Variations Notable Properties/Findings Reference ID
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Tetracyclic system with 3,7-dithia (2 sulfur atoms) and 5-aza (1 nitrogen) 4-Methoxyphenyl at position 9 Sulfur atoms enhance lipophilicity; ketone at position 4(8) suggests potential redox activity .
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Same as above but with 4-hydroxyphenyl Hydroxyl group replaces methoxy Increased polarity and hydrogen-bonding capacity compared to methoxy analog .
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one Tricyclic system with two methoxy groups and a methyl substituent Methoxy at positions 3,15; methyl at 10 Electron-donating methoxy groups stabilize aromatic rings; ketone at position 8 .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo system with six nitrogen atoms 4-Methoxyphenyl and phenyl substituents High nitrogen content increases π-deficient character; crystallographic R factor = 0.041 .
11-[1-(4-Methoxyphenyl)-4-oxo-3-phenoxyazetidin-2-yl]-14-methyl-12-oxa-8,14-diazatetracyclo[...]hexadeca-... Tetracyclic system with oxa (oxygen), diaza (two nitrogens), and ketones 4-Methoxyphenyl and phenoxy groups Oxygen and nitrogen atoms enhance hydrogen-bonding potential; complex stereochemistry .

Structural and Electronic Differences

Nitrogen Content: The target compound’s heptazatricyclo system (7 nitrogen atoms) contrasts with analogs like the hexaazatricyclo (6 nitrogens, ) and diaza/aza systems ().

Substituent Positioning : The 2- and 3-methoxyphenyl groups in the target compound differ from the 4-methoxyphenyl substituents in –3. Ortho/meta-substitution induces steric hindrance and alters electronic effects (e.g., resonance vs. inductive), impacting solubility and intermolecular interactions.

Heteroatom Diversity : Sulfur-containing analogs () exhibit greater lipophilicity, whereas oxygen/nitrogen-rich systems () favor polar interactions. The target compound’s lack of sulfur may limit membrane permeability compared to derivatives.

Biological Activity

The compound 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H24O4C_{23}H_{24}O_4 with a molecular weight of approximately 364.44 g/mol. The compound's structure features two methoxy groups attached to phenyl rings and a heptazatricyclic core that may influence its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it may inhibit bacterial growth by interfering with specific enzymes or metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of cell wall synthesis
Escherichia coli16 µg/mLDisruption of metabolic pathways
Pseudomonas aeruginosa64 µg/mLEnzyme inhibition

Anticancer Properties

The compound has also shown promise in anticancer research , demonstrating cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have been conducted on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Inhibition of cell cycle progression

The biological activity of the compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that modulate cellular responses, affecting processes such as proliferation and apoptosis.

Comparative Analysis

When compared to similar compounds with structural variations, the presence of methoxy groups in this compound enhances its lipophilicity and potentially increases its bioavailability.

Table 3: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-...Contains fluorine instead of methoxyHigher antimicrobial activity
8-(2-methoxyphenyl)-10-(phenyl)-...No methoxy group on one phenyl ringReduced anticancer efficacy

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